molecular formula C22H24N4O B11199490 (4-((3-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

(4-((3-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B11199490
M. Wt: 360.5 g/mol
InChI Key: MXZZXQDCKMSRGM-UHFFFAOYSA-N
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Description

N-(3-ETHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE is a complex organic compound that features a pyrrolidine ring, a naphthyridine core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ETHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(3-ETHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group .

Scientific Research Applications

N-(3-ETHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-ETHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring structure.

    Naphthyridine Derivatives: Compounds with similar naphthyridine cores but different functional groups.

Uniqueness

N-(3-ETHYLPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

[4-(3-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C22H24N4O/c1-3-16-7-6-8-17(13-16)25-20-18-10-9-15(2)24-21(18)23-14-19(20)22(27)26-11-4-5-12-26/h6-10,13-14H,3-5,11-12H2,1-2H3,(H,23,24,25)

InChI Key

MXZZXQDCKMSRGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C

Origin of Product

United States

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